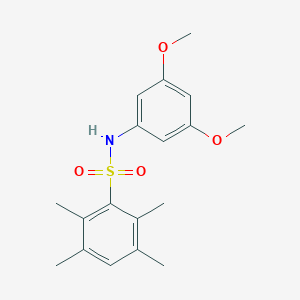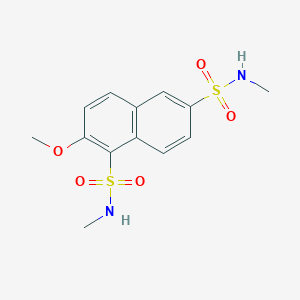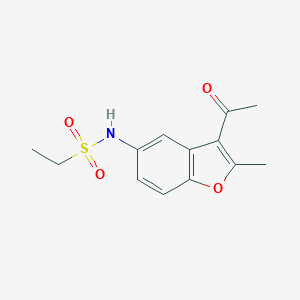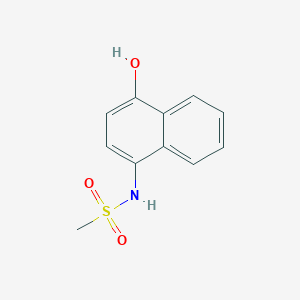![molecular formula C15H14BrNO4S B229748 1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
1-[(4-Bromo-1-naphthyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-1-naphthyl)sulfonyl]proline, also known as BNPS-proline, is a chemical compound that has been widely used in scientific research. It is a proline derivative that is commonly used as a protease inhibitor, particularly for serine proteases.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been widely used in scientific research as a protease inhibitor. It is particularly effective against serine proteases, which are enzymes that play a key role in many biological processes. 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been used to study the role of serine proteases in various physiological and pathological processes, including blood coagulation, inflammation, and cancer.
Wirkmechanismus
1-[(4-Bromo-1-naphthyl)sulfonyl]proline works by binding to the active site of serine proteases, preventing them from cleaving their substrate molecules. This binding is reversible, allowing 1-[(4-Bromo-1-naphthyl)sulfonyl]proline to be used as a competitive inhibitor. The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been extensively studied using various biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects
1-[(4-Bromo-1-naphthyl)sulfonyl]proline has a number of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, thrombin, and plasmin. This inhibition can lead to a number of downstream effects, such as reduced blood clotting and decreased inflammation. 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has also been shown to have anti-tumor activity, although the exact mechanism of this activity is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline is its high specificity for serine proteases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline is its relatively low potency compared to other protease inhibitors. This can make it difficult to achieve complete inhibition of serine protease activity in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(4-Bromo-1-naphthyl)sulfonyl]proline. One area of interest is the development of more potent and selective protease inhibitors based on the structure of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline. Another area of interest is the study of the role of serine proteases in various disease states, such as cancer and inflammation. Finally, the use of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline as a tool for drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for a variety of diseases.
Synthesemethoden
1-[(4-Bromo-1-naphthyl)sulfonyl]proline can be synthesized using a variety of methods. One common method involves the reaction of 4-bromo-1-naphthol with proline in the presence of a strong acid catalyst. Another method involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with proline in the presence of a base. Both methods result in the formation of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline, which can be purified using various chromatography techniques.
Eigenschaften
Molekularformel |
C15H14BrNO4S |
|---|---|
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
1-(4-bromonaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-7-8-14(11-5-2-1-4-10(11)12)22(20,21)17-9-3-6-13(17)15(18)19/h1-2,4-5,7-8,13H,3,6,9H2,(H,18,19) |
InChI-Schlüssel |
FYBMBRPRDFVRDQ-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)


![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)